N-[3-(1,3-benzoxazol-2-yl)phenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide
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Overview
Description
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized by cyclization of 2-aminophenol with a suitable aldehyde or carboxylic acid derivative under acidic or basic conditions.
Substitution Reactions: The phenyl ring is then functionalized with fluorine atoms through electrophilic aromatic substitution reactions using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzoxazole derivatives with various functional groups.
Scientific Research Applications
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies related to its antimicrobial and antifungal properties.
Material Science: Its unique structural properties make it a candidate for the development of new materials with specific optical and electronic characteristics.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)phenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as kinases, which play a crucial role in cell signaling pathways.
DNA Intercalation: It may intercalate into DNA, disrupting the replication process and leading to cell death.
Reactive Oxygen Species (ROS) Generation: The compound can induce the generation of ROS, leading to oxidative stress and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-[3-(benzimidazol-2-ylamino)phenyl]amine: Similar in structure but contains a benzimidazole ring instead of a benzoxazole ring.
N-[3-(benzoxazol-2-ylamino)phenyl]amine: Similar but lacks the tetrafluoro and methoxy substitutions.
Uniqueness
Fluorine Substitution: The presence of multiple fluorine atoms enhances the compound’s stability and lipophilicity, making it more effective in biological systems.
Methoxy Group: The methoxy group contributes to the compound’s unique electronic properties, influencing its reactivity and interaction with biological targets.
This detailed article provides a comprehensive overview of N-[3-(1,3-benzoxazol-2-yl)phenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C21H12F4N2O3 |
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Molecular Weight |
416.3 g/mol |
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide |
InChI |
InChI=1S/C21H12F4N2O3/c1-29-19-17(24)15(22)14(16(23)18(19)25)20(28)26-11-6-4-5-10(9-11)21-27-12-7-2-3-8-13(12)30-21/h2-9H,1H3,(H,26,28) |
InChI Key |
XAPSUIGTDKQXSY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C(=C1F)F)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3)F)F |
Origin of Product |
United States |
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